FGNJVJFJADIQRF-UHFFFAOYSA-N
Description
However, a structurally related compound, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9), is documented in . This compound has the molecular formula C₇H₈ClF₃N₂, a molecular weight of 212.60 g/mol, and is characterized by its pyridine-based structure with trifluoromethyl and amine substituents. While the exact identity of FGNJVJFJADIQRF-UHFFFAOYSA-N remains unclear, the structural and synthetic insights from its analog can serve as a basis for comparison.
Key properties of HVXHWBMLTSDYGK-UHFFFAOYSA-N include:
- Hydrogen bond acceptors/donors: 3/1
- Topological polar surface area (TPSA): 25.5 Ų
- Gastrointestinal (GI) absorption: High
- Blood-brain barrier (BBB) permeability: Yes
- P-glycoprotein substrate: No .
Properties
Molecular Formula |
C162H246N52O43S6 |
|---|---|
Molecular Weight |
3802.41 |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177) |
InChI Key |
FGNJVJFJADIQRF-UHFFFAOYSA-N |
Appearance |
White lyophilized solid |
Purity |
>98% |
sequence |
DCLKFGWKCNPRNDKCCSGLKCGSNHNWCKLHI-NH2(Disulfide bridge: Cys2 and Cys17, Cys9 and Cys22, Cys16 and Cys29) |
source |
Synthetic |
storage |
-20°C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares HVXHWBMLTSDYGK-UHFFFAOYSA-N (Proxy Compound) and its analogs, as listed in . These analogs share structural motifs such as trifluoromethylpyridine cores and amine/amide functional groups, making them relevant for pharmacological and synthetic comparisons.
Structural and Functional Insights
Trifluoromethylpyridine Core : All analogs feature a pyridine ring substituted with a trifluoromethyl group, enhancing metabolic stability and lipophilicity. The position of the trifluoromethyl group (e.g., para vs. meta) influences electronic effects and binding affinity .
Functional Group Variations :
- Amine vs. Amide : The primary amine in HVXHWBMLTSDYGK-UHFFFAOYSA-N confers higher BBB permeability compared to the amide-containing analog (5-(Trifluoromethyl)picolinamide), which is bulkier and less membrane-permeable.
- Salt Forms : The hydrochloride salt of 4-(Trifluoromethyl)picolinimidamide improves aqueous solubility but may alter pharmacokinetics (e.g., increased renal clearance).
Pharmacokinetic and Toxicity Profiles
- GI Absorption: Compounds with fewer hydrogen bond donors (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N) show superior GI absorption compared to those with polar amide groups.
- BBB Penetration : Only the proxy compound and its methylamine analog are predicted to cross the BBB, critical for CNS-targeted therapies.
- Enzyme Interactions : Amidines (e.g., 4-(Trifluoromethyl)picolinimidamide HCl) are more likely to inhibit CYP enzymes, posing drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
